molecular formula C14H15N3O5S B228669 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

Cat. No. B228669
M. Wt: 337.35 g/mol
InChI Key: WUCUGRIUQCWWMK-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as DMTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood. However, studies have shown that 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid inhibits the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid induces apoptosis in cancer cells and inhibits the replication of viruses and bacteria. In vivo studies have shown that 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is its low toxicity. This makes it an ideal candidate for further studies and applications. However, the solubility of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in water is low, which can limit its use in certain experiments. Additionally, the stability of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid under different conditions needs to be further investigated.

Future Directions

There are several future directions for the research and application of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One direction is the development of novel materials using 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid as a precursor. Another direction is the investigation of the potential of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid as a growth regulator for plants. Furthermore, the potential of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid as a therapeutic agent for various diseases needs to be further explored.
Conclusion:
In conclusion, 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a novel compound that has potential applications in various fields such as medicine, agriculture, and materials science. The synthesis method of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is simple and efficient. The mechanism of action of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood, but studies have shown that it inhibits the activity of enzymes involved in DNA replication and transcription. 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has a wide range of biochemical and physiological effects and is low in toxicity. However, the solubility and stability of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid need to be further investigated. There are several future directions for the research and application of 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, including the development of novel materials and the investigation of its potential as a growth regulator for plants and therapeutic agent for various diseases.

Synthesis Methods

2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid can be synthesized using a simple and efficient method. The starting material for the synthesis is 2-aminothiazole, which is reacted with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid.

Scientific Research Applications

2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to possess antitumor, antiviral, and antibacterial properties. In agriculture, 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been used as a growth regulator for plants. In materials science, 2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.

properties

Molecular Formula

C14H15N3O5S

Molecular Weight

337.35 g/mol

IUPAC Name

2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C14H15N3O5S/c1-21-9-4-3-8(5-10(9)22-2)7-15-17-14-16-13(20)11(23-14)6-12(18)19/h3-5,7,11H,6H2,1-2H3,(H,18,19)(H,16,17,20)/b15-7+

InChI Key

WUCUGRIUQCWWMK-VIZOYTHASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)O)OC

SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)O)OC

Origin of Product

United States

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